molecular formula C15H11ClN4O B8188093 4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B8188093
M. Wt: 298.73 g/mol
InChI Key: SICDSTCNRHPPKQ-UHFFFAOYSA-N
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Description

4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves multi-step synthetic routes. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon-carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves Friedel-Crafts acylation followed by nitration and reduction steps .

Chemical Reactions Analysis

4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and target, but it often involves the disruption of key molecular interactions .

Comparison with Similar Compounds

Similar compounds to 4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile include other pyrazolo[3,4-b]pyridine derivatives and heterocyclic compounds with similar structures. These compounds may share similar biological activities but differ in their specific interactions and efficacy. Examples include:

These comparisons highlight the unique properties of this compound, such as its specific substituents and their effects on its chemical and biological behavior.

Properties

IUPAC Name

4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c1-21-12-4-2-10(3-5-12)9-20-15-13(8-19-20)14(16)11(6-17)7-18-15/h2-5,7-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICDSTCNRHPPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=C(C(=C3C=N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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